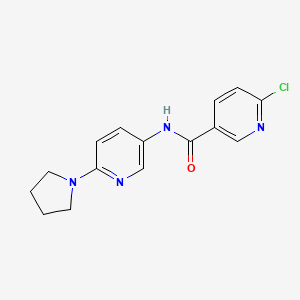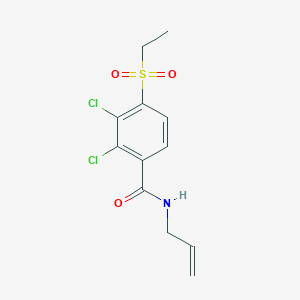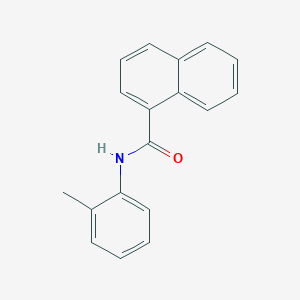![molecular formula C14H17NO B2357962 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one CAS No. 1267135-04-5](/img/structure/B2357962.png)
1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of naphthoazepines, which are known for their diverse biological activities.
Scientific Research Applications
Hydrogen-Bonded Structures
Research has found that derivatives of naphtho[2,3-b]azepin-2-one form complex hydrogen-bonded structures. For instance, (2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol, a related compound, shows a cyclic centrosymmetric tetramer formation due to hydrogen bonding (Yépes, Palma, Cobo, & Glidewell, 2013).
Antitumor Activity
Certain naphtho[2,3-b]azepin-2-one derivatives have been studied for their antitumor properties. Compounds like 5H-Benzo[b]naphth[2,3-e]azepine-6,13-diones have shown modest antitumor activity in vitro, although without marked cell line selectivity (Bleeker & Kunick, 1999).
Synthesis Techniques
Innovative synthesis methods for related azocine and azepine derivatives have been developed, such as a one-pot route for the synthesis of 7H-naphtho[1,8-ef]pyrimido[4,5-b]azocine derivatives, which highlights clean reactions and excellent yields (Mohammadizadeh & Alborz, 2014).
Bioactive Derivatives
Research on copper-catalyzed intramolecular coupling reactions has led to the synthesis of bioactive naphtho[2,3-b]azepine derivatives with moderate activities against lung cancer A549 cells (You et al., 2018).
X-Ray Diffraction Analysis
X-ray diffraction analysis of certain naphtho[2,3-b]azepine derivatives provides valuable structural information. For example, the analysis of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol offers insights into its crystalline structure (Macías et al., 2011).
Acid-Base Properties
Investigating the acid-base properties of naphtho[2,3-b]azepine derivatives is crucial for understanding their chemical behavior. Studies show that these compounds can undergo various reactions, including methylation and substitution with bromine and salicylaldehyde (Loskutov et al., 1978).
properties
IUPAC Name |
1,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)15-14/h8-9H,1-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQCHIBJSOAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCCC(=O)N3)C=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)
![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)
![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
